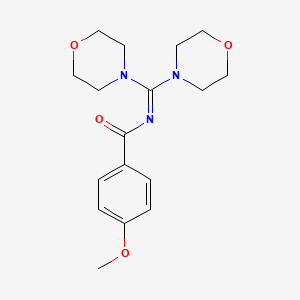![molecular formula C15H24O2Si B12526092 ({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane CAS No. 714271-40-6](/img/structure/B12526092.png)
({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a furan ring, a cyclohexene ring, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane typically involves the reaction of 3-(2-(furan-3-yl)ethyl)cyclohex-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-(2-(furan-3-yl)ethyl)cyclohex-1-en-1-ol+trimethylsilyl chloride→(3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yloxy)(trimethyl)silane+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyclohexene ring can be reduced to cyclohexane derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or are commonly used.
Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as or can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mécanisme D'action
The mechanism of action of ({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Furfuryl propionate
- Furfuryl glycidyl ether
Comparison
({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: is unique due to the presence of both a furan ring and a cyclohexene ring, which are not commonly found together in similar compounds. Additionally, the trimethylsilyl group imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
714271-40-6 |
|---|---|
Formule moléculaire |
C15H24O2Si |
Poids moléculaire |
264.43 g/mol |
Nom IUPAC |
[3-[2-(furan-3-yl)ethyl]cyclohexen-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H24O2Si/c1-18(2,3)17-15-6-4-5-13(11-15)7-8-14-9-10-16-12-14/h9-13H,4-8H2,1-3H3 |
Clé InChI |
OBWANTXWWDJBGC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC(CCC1)CCC2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)

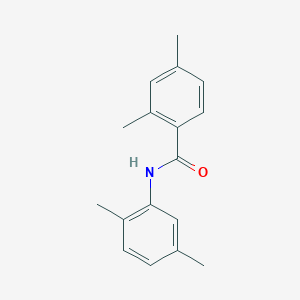
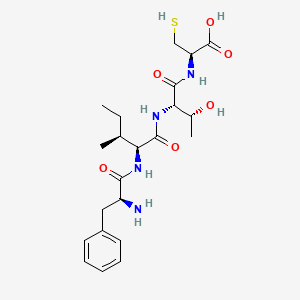

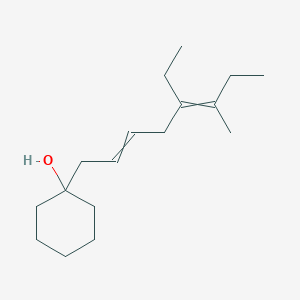
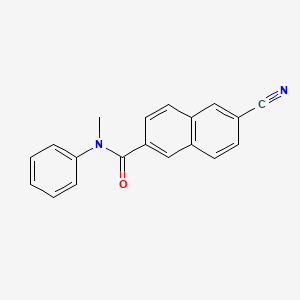
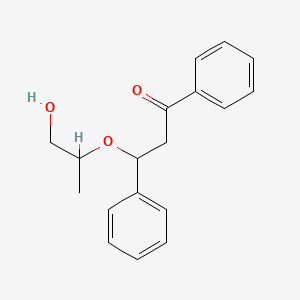
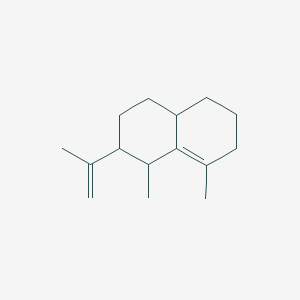
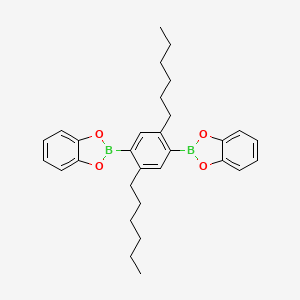
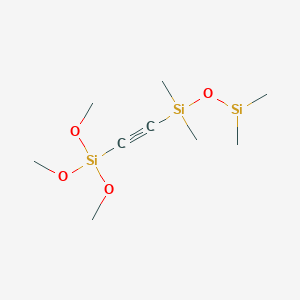
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)

